molecular formula C26H36N4O2 B1206797 1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione CAS No. 75312-57-1

1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione

Cat. No. B1206797
CAS RN: 75312-57-1
M. Wt: 436.6 g/mol
InChI Key: XMGKUIJRUVUUOI-UHFFFAOYSA-N
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Description

1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione is a chemical compound with the CAS Registry Number 75312-57-1 . It is also known by the equivalent term 1,8-BDEAD .


Molecular Structure Analysis

The molecular structure of 1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione can be found in various chemical databases . It’s important to note that the structure of a compound can greatly influence its properties and interactions.


Physical And Chemical Properties Analysis

1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione has various physical and chemical properties, including its molecular formula, molecular weight, and potentially its melting point, boiling point, and density .

Scientific Research Applications

DNA Interaction and Potential Anticancer Properties

1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione has been studied for its potential DNA-binding properties. A study by Islam et al. (1983) indicated that this compound, modeled on doxorubicin and mitoxantrone, exhibits DNA-binding properties consistent with an intercalative mode of binding to DNA. This suggests a potential role as a DNA-intercalating agent in cancer therapy (Islam, Neidle, Gandecha, & Brown, 1983).

Synthesis and Reactivity in Organometallic Complexes

This compound has also been used in the synthesis and study of organometallic complexes. Mariappan et al. (2013) explored the synthesis, reactivity, and X-ray crystallography of Ag+ and Cu+ complexes of anthraquinone-based selenoethers using this anthracene derivative. The research provided insights into the luminescent properties and potential applications in chemodosimetry (Mariappan, Basa, Balasubramanian, Fuoss, & Sykes, 2013).

Luminescent Sensors and Biological Probes

Additionally, this compound has been utilized in the development of luminescent sensors and biological probes. Lu et al. (2010) synthesized derivatives of 9,10-distyrylanthracene, including compounds related to 1,8-bis(2-diethylaminoethylamino)anthracene-9,10-dione, demonstrating their potential as pH sensors and biological probes due to their aggregation-induced emission characteristics (Lu et al., 2010).

Photoluminescent Properties in Organic Semiconductors

Park et al. (2010) investigated the use of derivatives of this anthracene compound in the development of organic semiconductors. Their research focused on synthesizing anthracene-containing conjugated molecules and evaluating their performance in organic thin film transistors, highlighting the material's photoluminescent properties and potential in electronics (Park, Kang, Park, Oh, Yang, Kim, & Kwon, 2010).

properties

IUPAC Name

1,8-bis[2-(diethylamino)ethylamino]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O2/c1-5-29(6-2)17-15-27-21-13-9-11-19-23(21)26(32)24-20(25(19)31)12-10-14-22(24)28-16-18-30(7-3)8-4/h9-14,27-28H,5-8,15-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGKUIJRUVUUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226270
Record name 1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione

CAS RN

75312-57-1
Record name 1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075312571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5.52 g (0.02 mol) of 1,8-dichloroanthraquinone and 23.2 g (0.2M) 2-(diethylamino)ethylamine is heated under reflux for 3 hours. The reaction product is washed up as described in Example 1 except that the oily residue is only washed with water and then dried to yield 3.63 g of the title compound as the free base in the form of a purple solid, m.p. 103.5°-106.5° C.; λmax (deionised water) (E/cm/M) 236 nm (54940), 542 nm (13200).
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SA Islam, S Neidle, BM Gandecha, JR Brown - Biochemical pharmacology, 1983 - Elsevier
The crystal structure of the anthraquinone derivative 1,8-bis-(2-diethylaminoethylamino)-anthracene-9, 10-dione has been established. This compound was prepared as a potential DNA…
Number of citations: 25 www.sciencedirect.com
SR Jackson Beckford - 2012 - scholarworks.gsu.edu
The synthesis of four homologous anthraquinones (AQ I-IV) bearing increasing lengths of polyethylene glycol (PEG) side chains and their binding to AT-and GC-rich DNA hairpins are …
Number of citations: 0 scholarworks.gsu.edu
SRJ Beckford - 2012 - scholarworks.gsu.edu
The synthesis of four homologous anthraquinones (AQ I-IV) bearing increasing lengths of polyethylene glycol (PEG) side chains and their binding to AT-and GC-rich DNA hairpins are …
Number of citations: 0 scholarworks.gsu.edu
SJ Beckford - 2012 - search.proquest.com
The synthesis of four homologous anthraquinones (AQ I-IV) bearing increasing lengths of polyethylene glycol (PEG) side chains and their binding to AT-and GC-rich DNA hairpins are …
Number of citations: 1 search.proquest.com

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